4-Ethoxy-2-hydroxy-4-oxobutanoic acid

Plant growth regulator Lettuce bioassay Natural product

4-Ethoxy-2-hydroxy-4-oxobutanoic acid (CAS 15690-37-6), also referred to as 4‑monoethyl malate or butanedioic acid, hydroxy-, 4‑ethyl ester, is a 3‑hydroxy carboxylic acid derivative (C₆H₁₀O₅, MW 162.14 g mol⁻¹). The (R)‑enantiomer was first isolated as a novel natural product from the edible mushroom Leucopaxillus giganteus and structurally elucidated by spectroscopic analysis.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 15690-37-6
Cat. No. B176585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-hydroxy-4-oxobutanoic acid
CAS15690-37-6
SynonymsButanedioic acid, hydroxy-, 4-ethyl ester
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)O)O
InChIInChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)
InChIKeyFFOKDOPEBQXHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-hydroxy-4-oxobutanoic Acid (CAS 15690-37-6): A Chiral 3-Hydroxy Carboxylic Acid with Documented Dual Bioactivity


4-Ethoxy-2-hydroxy-4-oxobutanoic acid (CAS 15690-37-6), also referred to as 4‑monoethyl malate or butanedioic acid, hydroxy-, 4‑ethyl ester, is a 3‑hydroxy carboxylic acid derivative (C₆H₁₀O₅, MW 162.14 g mol⁻¹) [1]. The (R)‑enantiomer was first isolated as a novel natural product from the edible mushroom Leucopaxillus giganteus and structurally elucidated by spectroscopic analysis [2]. Unlike generic malate esters, this compound has demonstrated quantifiable, rank‑order superiority in plant growth regulation and concurrent activity against Axl/immune‑checkpoint mRNA expression in human lung cancer cells, making its procurement justifiable only when the specific chiral and functional‑group configuration is required [2].

Why Generic Malate Esters Cannot Substitute for 4-Ethoxy-2-hydroxy-4-oxobutanoic Acid in Research Applications


In the primary comparative study, (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid (compound 1) was evaluated head‑to‑head against six co‑isolated natural compounds (2–7) and three chemically prepared analogs (8–10) [1]. The compound exhibited the strongest plant‑growth inhibition among all ten tested substances, a rank‑order result that demonstrates its functional uniqueness within this congeneric series. Consequently, procurement of alternative malate esters (e.g., dimethyl malate, diethyl malate, or simple 4‑ethyl malate) cannot reproduce this specific activity profile, because minor structural deviations—chain length, ester position, or stereochemistry—abolish the superior potency observed for the (R)‑monoethyl ester [1].

Quantitative Differentiation Evidence for 4-Ethoxy-2-hydroxy-4-oxobutanoic Acid vs. Structural Analogs


Plant Growth Inhibition Rank-Order Potency in Lactuca sativa Bioassay

In a standardized lettuce (Lactuca sativa) growth assay, (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid (compound 1) demonstrated the strongest inhibition among all 10 tested compounds, which included the co‑isolated natural compounds 2–7 and the synthetic analogs 8–10 [1]. The study directly compared compound 1 against each of the nine other compounds under identical conditions, and the rank of compound 1 as the most potent inhibitor was explicitly reported [1].

Plant growth regulator Lettuce bioassay Natural product

Axl Tyrosine Kinase and Immune Checkpoint (PD-L1/PD-L2) mRNA Downregulation in A549 Lung Cancer Cells

In the human A549 alveolar epithelial cell line, (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid (1) significantly suppressed mRNA expression of Axl, PD‑L1, and PD‑L2 as measured by RT‑PCR [1]. The study assessed all 10 compounds (1–10) and reported that the entire set exhibited significant inhibitory activity against Axl and/or immune checkpoint markers, with compound 1 being part of the active ensemble [1]. While individual IC₅₀ values were not disclosed in the abstract, the concurrent activity against both a kinase oncogene (Axl) and two immune‑evasion markers distinguishes this scaffold from simpler malate esters that lack such polypharmacology.

Lung cancer Axl inhibitor Immune checkpoint

Chiral Identity: (R)-Enantiomer Absolute Configuration Confirmed by Specific Rotation Comparison

The absolute configuration of the naturally occurring compound was unambiguously assigned as the (R)-enantiomer by comparing its specific rotation with that of synthetic reference compounds [1]. This chiral definition is critical because biological activity—particularly in receptor‑ and enzyme‑mediated processes—is often enantioselective. Procurement of racemic 4-ethoxy-2-hydroxy-4-oxobutanoic acid or the (S)-enantiomer would introduce an untested stereoisomer whose activity cannot be extrapolated from the (R)-form data.

Stereochemistry Chiral natural product Absolute configuration

Optimal Application Scenarios for 4-Ethoxy-2-hydroxy-4-oxobutanoic Acid Based on Quantified Differentiation


Lead Compound for Plant Growth Regulator Development

The demonstrated rank‑1 inhibition in the lettuce bioassay [1] makes (R)-4-ethoxy-2-hydroxy-4-oxobutanoic acid a preferred starting point for agrochemical research programs targeting weed suppression or crop growth modulation. Its superiority over nine structural analogs reduces the need for broad initial screening libraries.

Dual Axl/Immune Checkpoint Inhibitor Probe for Lung Cancer Research

Because compound 1 significantly downregulates Axl, PD‑L1, and PD‑L2 in A549 cells [1], it is uniquely suited for mechanistic studies exploring the intersection of tyrosine kinase signaling and immune evasion in non‑small‑cell lung cancer. Simpler malate esters lack this dual‑target activity.

Enantiopure Chiral Building Block for SAR and Medicinal Chemistry

The confirmed (R)-absolute configuration [1] makes the compound a valuable enantiopure intermediate for synthesizing libraries of chiral malate‑derived inhibitors. Medicinal chemists can leverage the defined stereochemistry to establish SAR trends that would be confounded by racemic material.

Natural Product Reference Standard for Quality Control of Leucopaxillus giganteus Extracts

As a novel natural product isolated from L. giganteus [1], the compound can serve as a marker for standardizing mushroom extracts used in traditional medicine or nutraceutical research, ensuring batch‑to‑batch consistency.

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